molecular formula C15H10Cl2F3NO B2528091 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide CAS No. 554404-34-1

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide

Cat. No.: B2528091
CAS No.: 554404-34-1
M. Wt: 348.15
InChI Key: CXHBXCVZORPLOB-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide is a chemical compound that belongs to the class of amides. It is commonly known as CF3-phenylacetamide or CF3-PhAc. This compound has gained significant attention in scientific research due to its potential applications in the field of pharmaceuticals and agrochemicals.

Scientific Research Applications

Radiosynthesis for Herbicide Studies

The radiosynthesis of chloroacetanilide herbicides, including acetochlor, utilizes chloroacetamide derivatives for studies on their metabolism and mode of action. This process involves reductive dehalogenation and is crucial for understanding the environmental and biological behavior of these herbicides (Latli & Casida, 1995).

Antiviral Research

Research into novel anilidoquinoline derivatives demonstrates significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. This underscores the potential of certain chloroacetamide derivatives in therapeutic applications for viral infections (Ghosh et al., 2008).

Comparative Metabolism Studies

Studies comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes help in understanding species-specific differences in drug metabolism, which is critical for assessing potential human health risks associated with exposure to these compounds (Coleman et al., 2000).

Spectroscopic and Theoretical Analysis

Vibrational spectroscopic studies, along with HOMO–LUMO and NBO analysis of chloroacetamide derivatives, provide insights into their molecular structure, reactivity, and electronic properties. Such studies are fundamental for the design of new materials and drugs with optimized properties (Choudhary et al., 2013).

Molecular Conformations and Assembly

The analysis of molecular conformations and supramolecular assembly in halogenated N,2-diarylacetamides offers valuable information on the intermolecular interactions shaping the solid-state structure of these compounds. This knowledge is crucial for the development of novel pharmaceuticals and materials with tailored properties (Nayak et al., 2014).

Properties

IUPAC Name

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c16-10-6-7-12(11(8-10)15(18,19)20)21-14(22)13(17)9-4-2-1-3-5-9/h1-8,13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHBXCVZORPLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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